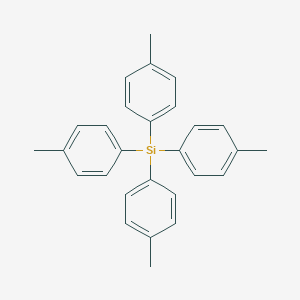

Tetrakis(4-methylphenyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

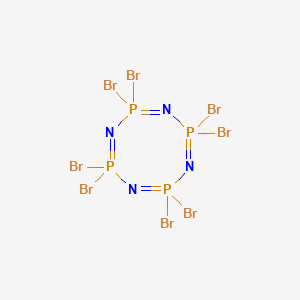

The synthesis of related silane compounds often involves reactions between organolithium compounds and silicon halides under controlled conditions. For example, tetrakis(4-cyanophenyl)silane was prepared by reacting 4-lithiobenzonitrile with silicon tetrachloride at low temperatures, demonstrating the versatility of silane chemistry in generating tetrahedral molecular building blocks (Liu & Tilley, 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Tetrakis(4-methylphenyl)silane and its derivatives have been widely used in the synthesis of various compounds. For example, tetrakis(2-methylimidazol-1-yl)silane, a similar compound, has been used for the synthesis of carboxamides and thioesters. This method is notable for its efficiency in forming corresponding intermediates, which then react with nucleophiles such as amines or thiols to yield carboxamides or thioesters in good to excellent yields (Mukaiyama et al., 2006).

Molecular Construction

Tetrakis(4-methylphenyl)silane and its derivatives are valuable precursors in molecular and supramolecular design and construction. They have been used to synthesize new tetrahedral building blocks for complex molecules, thanks to methods that yield crystalline products without the need for chromatographic purification (Fournier et al., 2003).

Polymer Science

In polymer science, derivatives of tetrakis(4-methylphenyl)silane have been used to synthesize star-shaped block copolymers. These polymers have shown potential applications in optical waveguide devices due to their unique properties like high thermo-optic coefficients and low birefringence coefficients (Qu et al., 2016).

Hydrogen-Bonded Networks

In crystallography and materials science, tetrakis(4-methylphenyl)silane derivatives have been used to create hydrogen-bonded networks. These networks exhibit different properties based on their molecular structure, which can be utilized in the design of novel materials (Fournier et al., 2003).

Coordination Networks

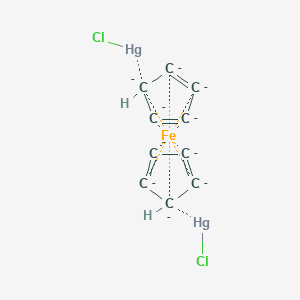

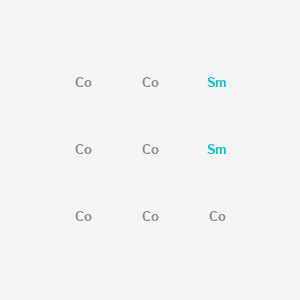

Tetrakis(4-methylphenyl)silane derivatives have also been involved in the formation of coordination networks with metal ions like silver, demonstrating interesting structural properties (Liu & Tilley, 1997).

Gas and Vapor Adsorption

Silicon and nitrogen-centered cyanate monomers derived from tetrakis(4-methylphenyl)silane have been synthesized and polymerized to create highly porous cyanate resin networks. These networks have shown significant capacity for gas and vapor adsorption, including high CO2 adsorption capacity (Yu et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tetrakis(4-methylphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHRIEKNAHSNPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283701 |

Source

|

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(4-methylphenyl)silane | |

CAS RN |

10256-83-4 |

Source

|

| Record name | 10256-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)